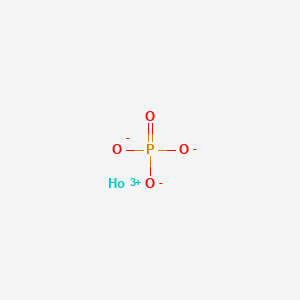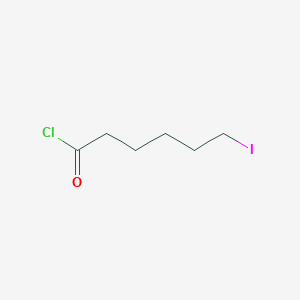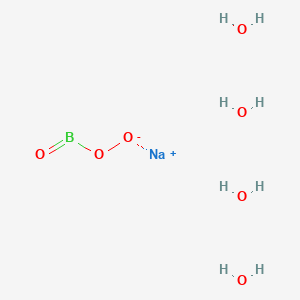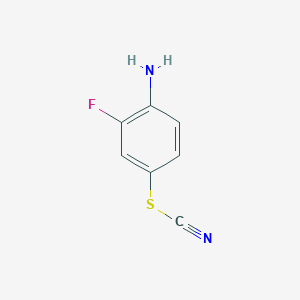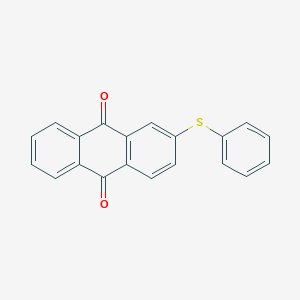
Anthraquinone, 2-(phenylthio)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Anthraquinone, 2-(phenylthio)- is a chemical compound that belongs to the anthraquinone family. It has been extensively studied due to its potential applications in various scientific fields, including medicinal chemistry, organic synthesis, and material science.
Mecanismo De Acción
The mechanism of action of Anthraquinone, 2-(phenylthio)- is not yet fully understood. However, studies have suggested that it may induce apoptosis in cancer cells by activating the caspase pathway. It has also been shown to inhibit bacterial and fungal growth by disrupting the cell membrane.
Efectos Bioquímicos Y Fisiológicos
Anthraquinone, 2-(phenylthio)- has been shown to have both biochemical and physiological effects. In vitro studies have shown that it can induce apoptosis in cancer cells, inhibit bacterial and fungal growth, and inhibit the activity of enzymes such as acetylcholinesterase. In vivo studies have shown that it can reduce inflammation and oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using Anthraquinone, 2-(phenylthio)- in lab experiments is its high purity and good yield. Additionally, it has been shown to have a wide range of potential applications in various scientific fields. However, one limitation is that its mechanism of action is not yet fully understood, which may limit its potential use in some applications.
Direcciones Futuras
There are several future directions for research on Anthraquinone, 2-(phenylthio)-. One potential direction is to further investigate its potential as an anticancer agent, particularly in combination with other chemotherapeutic agents. Additionally, more research is needed to fully understand its mechanism of action and its potential applications in material science. Finally, further studies are needed to evaluate its safety and toxicity in vivo.
Métodos De Síntesis
The synthesis of Anthraquinone, 2-(phenylthio)- can be achieved through a variety of methods, including oxidative coupling, nucleophilic substitution, and palladium-catalyzed coupling reactions. The most commonly used method involves the reaction of 2-bromoanthraquinone with thiophenol in the presence of a base such as potassium carbonate. This method yields a high purity product with a good yield.
Aplicaciones Científicas De Investigación
Anthraquinone, 2-(phenylthio)- has been widely used in scientific research due to its potential applications in various fields. It has been studied as a potential anticancer agent, as it has been shown to induce apoptosis in cancer cells. Additionally, it has been studied for its potential use as an antibacterial and antifungal agent. In material science, it has been studied for its potential use in organic electronics and photovoltaic devices.
Propiedades
Número CAS |
13354-40-0 |
|---|---|
Nombre del producto |
Anthraquinone, 2-(phenylthio)- |
Fórmula molecular |
C20H12O2S |
Peso molecular |
316.4 g/mol |
Nombre IUPAC |
2-phenylsulfanylanthracene-9,10-dione |
InChI |
InChI=1S/C20H12O2S/c21-19-15-8-4-5-9-16(15)20(22)18-12-14(10-11-17(18)19)23-13-6-2-1-3-7-13/h1-12H |
Clave InChI |
UHLJBBJJVKIIOY-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)SC2=CC3=C(C=C2)C(=O)C4=CC=CC=C4C3=O |
SMILES canónico |
C1=CC=C(C=C1)SC2=CC3=C(C=C2)C(=O)C4=CC=CC=C4C3=O |
Otros números CAS |
13354-40-0 |
Sinónimos |
2-(Phenylthio)anthraquinone |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



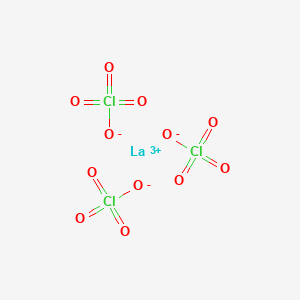
![2-[2-(Diethylamino)ethoxy]benzenecarbaldehyde](/img/structure/B79308.png)
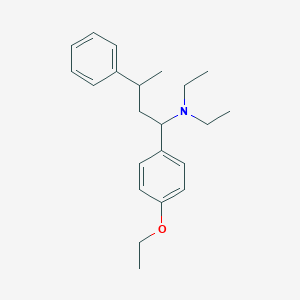
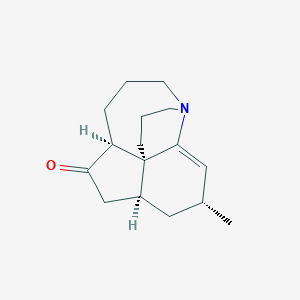
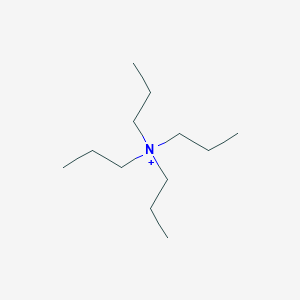
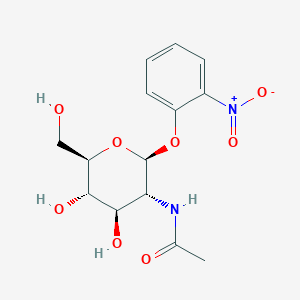
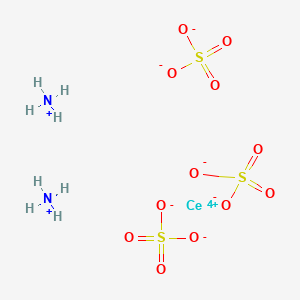
![(6R,7R)-3-(Acetyloxymethyl)-8-oxo-7-[(2-phenoxyacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B79316.png)
